Ethyl 6-heptyl-2-methyl-4-oxocyclohex-2-ene-1-carboxylate
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Overview
Description
Ethyl 6-heptyl-2-methyl-4-oxocyclohex-2-ene-1-carboxylate is an organic compound that belongs to the family of cyclohexenones. This compound is known for its unique structure, which includes a heptyl side chain, a methyl group, and an ester functional group. It is used in various chemical reactions and has applications in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
Hagemann’s Approach: This method involves the reaction of methylene iodide and two equivalents of ethyl acetoacetate in the presence of sodium methoxide to form the diethyl ester of 2,4-diacetyl pentane.
Knoevenagel’s Approach: In this method, formaldehyde and two equivalents of ethyl acetoacetate undergo condensation in the presence of a catalytic amount of piperidine to produce the same intermediate diethyl ester of 2,4-diacetyl pentane.
Newman and Lloyd Approach: This approach involves a Diels-Alder reaction between 2-methoxy-1,3-butadiene and ethyl-2-butynoate to generate a precursor, which is then hydrolyzed to obtain the compound.
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using the aforementioned approaches, with optimizations for yield and purity. The choice of method depends on the availability of starting materials and the desired scale of production.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The compound can participate in substitution reactions, particularly at the ester and ketone functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Reagents like alkyl halides and nucleophiles are used under basic or acidic conditions.
Major Products
Oxidation: Oxidized derivatives such as carboxylic acids and aldehydes.
Reduction: Alcohol derivatives.
Substitution: Various substituted cyclohexenones and esters.
Scientific Research Applications
Ethyl 6-heptyl-2-methyl-4-oxocyclohex-2-ene-1-carboxylate has several applications in scientific research:
Organic Synthesis: It is used as a building block in the synthesis of complex organic molecules, including natural products and pharmaceuticals.
Biological Studies: The compound is used in studies related to enzyme inhibition and receptor binding due to its unique structure.
Medicinal Chemistry: It serves as a precursor for the synthesis of potential drug candidates.
Industrial Applications: The compound is used in the production of fine chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism of action of ethyl 6-heptyl-2-methyl-4-oxocyclohex-2-ene-1-carboxylate involves its interaction with molecular targets such as enzymes and receptors. The ester and ketone functional groups play a crucial role in its binding affinity and reactivity. The compound can undergo various chemical transformations, leading to the formation of active intermediates that exert biological effects.
Comparison with Similar Compounds
Similar Compounds
Ethyl 2-methyl-4-oxocyclohex-2-ene-1-carboxylate:
Ethyl 2,6-dimethyl-4-oxocyclohex-2-enecarboxylate: This compound has an additional methyl group compared to the target compound.
Uniqueness
Ethyl 6-heptyl-2-methyl-4-oxocyclohex-2-ene-1-carboxylate is unique due to its heptyl side chain, which imparts distinct chemical and physical properties. This structural feature enhances its solubility and reactivity, making it a valuable compound in various chemical syntheses and applications.
Properties
IUPAC Name |
ethyl 6-heptyl-2-methyl-4-oxocyclohex-2-ene-1-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H28O3/c1-4-6-7-8-9-10-14-12-15(18)11-13(3)16(14)17(19)20-5-2/h11,14,16H,4-10,12H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YCUJKPOBGRFMCA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCC1CC(=O)C=C(C1C(=O)OCC)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H28O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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